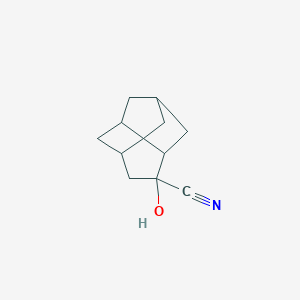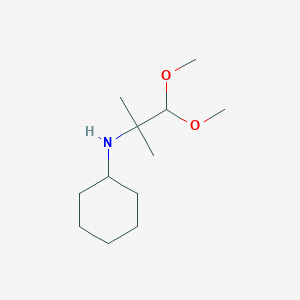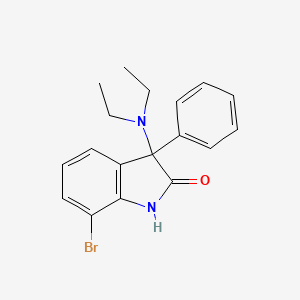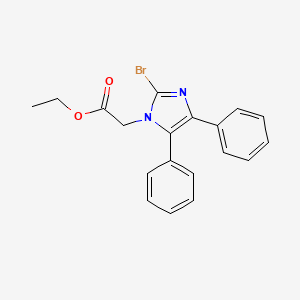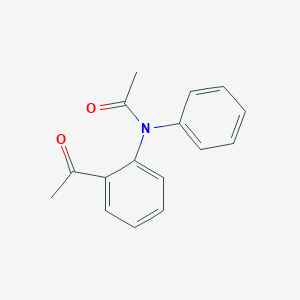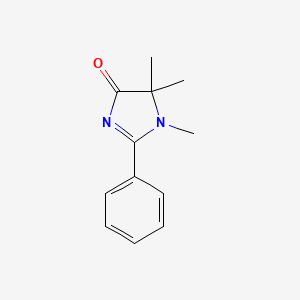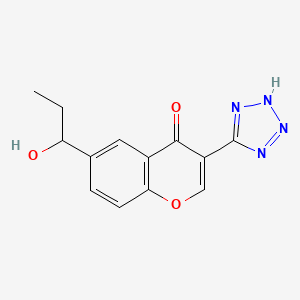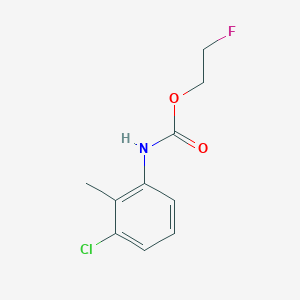![molecular formula C14H15NS B14561290 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine CAS No. 62237-49-4](/img/structure/B14561290.png)
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine is an organic compound with the molecular formula C14H15NS It is a derivative of pyridine, featuring a sulfanyl group attached to an ethyl chain, which is further connected to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylthiophenol and 2-bromoethylpyridine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Procedure: The 4-methylthiophenol is reacted with 2-bromoethylpyridine in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyridine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(Phenyl)sulfanyl]ethyl}pyridine: Lacks the methyl group on the phenyl ring.
4-{2-[(4-Chlorophenyl)sulfanyl]ethyl}pyridine: Contains a chlorine atom instead of a methyl group.
4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}pyridine: Features a methoxy group instead of a methyl group.
Uniqueness
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
62237-49-4 |
|---|---|
Molecular Formula |
C14H15NS |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)sulfanylethyl]pyridine |
InChI |
InChI=1S/C14H15NS/c1-12-2-4-14(5-3-12)16-11-8-13-6-9-15-10-7-13/h2-7,9-10H,8,11H2,1H3 |
InChI Key |
JWWYHPNWUHHPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


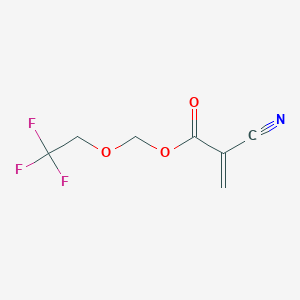
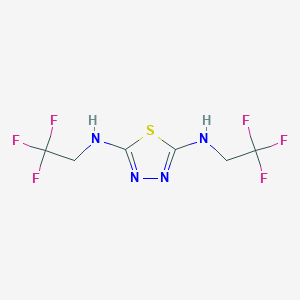
![4-{[(Cyclohex-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14561214.png)
![4-(3-Methoxyphenyl)-6-[(2-methylphenoxy)methyl]morpholin-2-one](/img/structure/B14561239.png)
![2,2'-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane)](/img/structure/B14561251.png)
